Lipophilicity (XLogP3): Intermediate Polarity Between Unsubstituted and 4-Hydroxy Analogs
The target compound exhibits an XLogP3-AA value of -2.4, which is intermediate between unsubstituted pipecolic acid (-2.3) and 4-hydroxypiperidine-2-carboxylic acid (-3.0), based on computed PubChem data [1]. This 0.1 log unit decrease vs. pipecolic acid and 0.6 log unit increase vs. the 4-hydroxy analog represent quantifiable shifts in lipophilicity sufficient to alter predicted membrane permeability and LogD-dependent properties.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -2.4 (free base, 4-methoxypiperidine-2-carboxylic acid) [1] |
| Comparator Or Baseline | Pipecolic acid (unsubstituted): -2.3; 4-Hydroxypiperidine-2-carboxylic acid: -3.0 [1] |
| Quantified Difference | ΔXLogP = -0.1 vs. pipecolic acid; ΔXLogP = +0.6 vs. 4-hydroxy analog [1] |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); values for free base forms [1] |
Why This Matters
For CNS-targeted programs, a ΔXLogP of 0.5–1.0 log units can translate into a meaningful shift in blood-brain barrier penetration probability; the 4-methoxy derivative occupies a narrow but potentially favorable lipophilicity window not accessible with the 4-hydroxy or unsubstituted analogs.
- [1] PubChem Compound Summaries: CID 14482382 (4-Methoxypiperidine-2-carboxylic acid, XLogP3-AA: -2.4); CID 849 (Pipecolic acid, XLogP3: -2.3); CID 151907 (4-Hydroxypiperidine-2-carboxylic acid, XLogP3-AA: -3.0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-13). View Source
